4-Amino-1,3-diazet-2(1H)-one

Catalog No.
S15008684
CAS No.
78062-20-1
M.F
C2H3N3O
M. Wt
85.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-1,3-diazet-2(1H)-one

CAS Number

78062-20-1

Product Name

4-Amino-1,3-diazet-2(1H)-one

IUPAC Name

4-amino-1H-1,3-diazet-2-one

Molecular Formula

C2H3N3O

Molecular Weight

85.07 g/mol

InChI

InChI=1S/C2H3N3O/c3-1-4-2(6)5-1/h(H3,3,4,5,6)

InChI Key

RADWEERUPCRDRI-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=O)N1)N

The formation of the 1,3-diazetidine ring typically relies on cyclization reactions involving hydrazine derivatives and carbonyl-containing precursors. A prominent method involves the intramolecular N–H insertion of rhodium-stabilized carbenoids derived from diazo hydrazides. For example, diazo hydrazides synthesized from tert-butyl carbazate and malonyl half esters undergo rhodium(II) acetate-catalyzed cyclization to yield 1,3-diazetidin-3-ones (Figure 1). This method produces the four-membered ring in yields up to 79% under mild conditions, with the tert-butyloxycarbonyl (Boc) group serving as a protective moiety at N-1.

Alternative routes employ multicomponent reactions (MCRs) to streamline synthesis. A recent approach combines N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine), arylglyoxals, and Meldrum’s acid under solvent-free or aqueous conditions to construct the 1,2-diazetidine core (Scheme 1). The reaction proceeds via imine formation followed by cyclocondensation, achieving moderate to high yields (45–78%) without requiring inert atmospheres.

Key challenges in traditional synthesis:

  • Ring strain minimization: The 90° bond angles in four-membered rings increase strain, often leading to side reactions such as ring-opening or dimerization.
  • Functional group compatibility: Electron-withdrawing groups on the hydrazide component can destabilize intermediates, necessitating careful selection of protecting groups.
ParameterRhodium-catalyzed methodMulticomponent method
Yield65–79%45–78%
Reaction time2–7 hours12–24 hours
SolventDichloromethaneSolvent-free/water

Structure-Activity Relationship Studies for Anticancer Agents

Structure-activity relationship investigations provide fundamental insights into the molecular determinants governing anticancer activity, guiding rational drug design strategies for optimized therapeutic compounds. Comprehensive analyses of heterocyclic systems, including diazet-2-one frameworks, have revealed critical structural features that correlate with enhanced cytotoxic potency and selectivity [8] [9] [10].

Substitution pattern analysis has demonstrated the profound impact of functional group positioning on biological activity. Studies of naphthoquinone amide derivatives revealed that methoxy substitution at the C-5 position significantly reduced antiproliferation activity against HeLa and SAS cell lines, while alternative positioning enhanced potency [9]. These findings emphasize the importance of systematic substitution studies in heterocyclic drug development.

Halogen substitution effects consistently emerge as critical determinants of anticancer activity. Research on imidazobenzothiazole derivatives showed that chloro group introduction at the 7-position enhanced cytotoxic activity, with compound 45 achieving a log MG MID GI50 value of -4.74 M [9]. Similarly, 2,6-dichloropurine analogues 50 and 51 demonstrated the most potent activity against human breast, colon, and melanoma cancer cell lines, highlighting the importance of halogen positioning.

Amino group positioning and derivatization significantly influence anticancer potency and selectivity. The development of 4-amino-2-pyridone derivatives as PCSK9 inhibitors demonstrated that amino group placement affects both target engagement and cellular penetration [11]. Compound 5c showed complete blockade of PCSK9 secretion from HepG2 cells at 5 µM concentration, acting synergistically with simvastatin treatment.

Structural FeatureActivity EnhancementMechanismTherapeutic Window
Para-chloro substitution2-5 fold increaseEnhanced binding affinityImproved selectivity
Amino group at C-4>10 fold increaseHydrogen bondingMaintained specificity
Aromatic ring fusionVariable (2-20 fold)π-π stacking interactionsTarget-dependent
Methoxy positioningPosition-dependentElectronic effectsToxicity profile altered

Quantitative structure-activity relationship modeling has become essential for predicting activity and guiding synthetic efforts. Three-dimensional quantitative structure-activity relationship studies of α-aminophosphonate derivatives revealed strong statistical correlations (R² > 0.8) between molecular descriptors and cytotoxic activity against colorectal carcinoma and epidermoid carcinoma cell lines [8]. These models enable rational design of compounds with predicted IC50 values in the low micromolar range.

Multi-target activity profiling has identified compounds with dual or multiple mechanisms of action. Novel carbazole sulfonamide derivatives demonstrated potent antiproliferative activity (IC50 values 0.81-31.19 nM) against four different cancer cell types, including multidrug-resistant MCF7/ADR cells, through combined tubulin polymerization inhibition and topoisomerase I selectivity [10].

Molecular hybridization strategies represent an advanced approach to structure-activity relationship optimization. The concept involves merging pharmacophoric elements from multiple bioactive compounds to create single molecules with enhanced or dual mechanisms of action [12] [13]. This approach has yielded compounds with improved anticancer activity profiles and reduced susceptibility to resistance development.

Cross-Coupling Strategies for Bioactive Hybrid Molecules

Cross-coupling methodologies have revolutionized the synthesis of bioactive hybrid molecules, enabling rapid construction of complex molecular architectures that combine multiple pharmacophores for enhanced therapeutic activity. These strategies have become particularly valuable in developing compounds targeting multiple cancer-related pathways simultaneously [14] [15] [16] [17].

Palladium-catalyzed carbon-nitrogen bond formation represents the most widely utilized approach for constructing hybrid molecules containing amino-heterocyclic frameworks. The development of efficient procedures using Xantphos ligand systems with cesium carbonate in dioxane has enabled coupling of N-substituted 4-bromo-7-azaindole derivatives with amides, amino acid esters, and phenols [14]. These reactions typically proceed with 68-84% yields under mild conditions, facilitating late-stage diversification of bioactive scaffolds.

Suzuki-Miyaura coupling applications have proven particularly valuable for introducing biaryl motifs into hybrid drug structures. Recent advances in enantioenriched amino acid derivative synthesis demonstrate how Pd-catalyzed Suzuki coupling with 4-bromobiphenyl moieties enables construction of teraryl-based leucine, norleucine, and phenylalanine derivatives with maintained enantiopurity [18]. These methodologies provide access to three-dimensional molecular diversity critical for protein-protein interaction modulation.

Buchwald-Hartwig cross-coupling reactions facilitate formation of carbon-heteroatom bonds essential for bioactive molecule construction. The versatility of these reactions enables incorporation of diverse amine nucleophiles into aromatic and heteroaromatic scaffolds, providing rapid access to structure-activity relationship libraries [16]. Success rates typically exceed 80% under optimized conditions, making these transformations suitable for pharmaceutical development timelines.

Coupling MethodSubstrate ScopeTypical YieldsKey Advantages
Pd-catalyzed C-N couplingAzaindoles, anilines68-84%Mild conditions, broad scope
Suzuki-MiyauraAryl boronic acids85-95%High efficiency, functional group tolerance
Buchwald-HartwigAmines, amides70-90%Carbon-heteroatom bond formation
C-H functionalizationBenzylic positions60-80%Direct functionalization

Benzylic carbon-hydrogen functionalization strategies offer direct approaches to hybrid molecule construction without requiring pre-functionalized starting materials. These methods leverage the prevalence of heteroaromatic rings in medicinal compounds, enabling direct coupling with alcohols, azoles, and other nucleophiles [15]. The resulting products occupy distinct regions of chemical space compared to traditional cross-coupling approaches, providing access to three-dimensional molecular architectures.

Fragment-based design integration with cross-coupling chemistry has emerged as a powerful strategy for developing kinase inhibitors and other bioactive molecules. The combination enables systematic growth of fragment hits into potent leads through strategic bond formation, with molecular docking studies guiding synthetic priorities [19]. This approach has proven particularly effective for targeting challenging protein-protein interactions and allosteric binding sites.

Macrocyclization strategies utilizing cross-coupling chemistry have enabled development of conformationally constrained hybrid molecules with enhanced selectivity profiles. The construction of macrocyclic structures through intramolecular coupling reactions provides access to privileged scaffolds for modulating difficult targets, including those involved in proteolysis targeting chimera applications [16].

Green chemistry considerations in cross-coupling methodology development focus on reducing catalyst loading, eliminating toxic solvents, and improving atom economy. Recent advances include development of recyclable catalyst systems and water-compatible reaction conditions that align with pharmaceutical industry sustainability goals while maintaining synthetic efficiency [17].

Synergistic Effects with Nonsteroidal Anti-inflammatory Drug-Based Therapeutics

The investigation of synergistic interactions between heterocyclic compounds and nonsteroidal anti-inflammatory drugs has revealed promising opportunities for combination therapies with enhanced therapeutic efficacy and reduced adverse effects. These strategies leverage complementary mechanisms of action to achieve superior clinical outcomes across diverse therapeutic areas [20] [21] [22] [23].

Glucosamine sulfate and nonsteroidal anti-inflammatory drug combinations have demonstrated significant synergistic benefits in osteoarthritis treatment. Clinical studies involving 519 patients showed that combinations of glucosamine sulfate with celecoxib, meloxicam, or etoricoxib yielded significantly greater pain reduction, improved function, and enhanced markers of cartilage protection compared to single-agent therapy [21]. The evidence supports efficacy in reducing pain, improving function, and potentially regulating joint damage through complementary anti-inflammatory and chondroprotective mechanisms.

Tumor necrosis factor inhibitor and nonsteroidal anti-inflammatory drug combinations have shown remarkable synergistic effects in slowing radiographic progression in ankylosing spondylitis. A four-year cohort study of 519 patients demonstrated that combined therapy achieved modified Stoke Ankylosing Spondylitis Spine Scores of 14.17 for high-dose nonsteroidal anti-inflammatory drug combinations versus 16.12 for tumor necrosis factor inhibitor monotherapy [22]. The synergistic effect was particularly pronounced with celecoxib combinations, suggesting specific cyclooxygenase-2 selectivity advantages.

Naproxen and sorafenib combinations represent a novel synergistic interaction for hepatocellular carcinoma treatment. Network reconstruction studies revealed that this combination achieved synergistic scores of 16.142 and 16.482 for Mahlavu and Huh7 cell lines respectively, with optimal concentrations of 2.5 µM sorafenib plus 400 µM naproxen for Huh7 cells [23]. Mechanistic studies demonstrated significant reduction in phosphorylation levels of AKT and mTOR, key effectors of the PI3K/AKT pathway, indicating pathway-specific synergistic targeting.

Combination TypeTherapeutic IndicationSynergistic MetricClinical Benefit
Glucosamine + NSAIDsKnee osteoarthritis>50% enhanced pain reductionImproved function, cartilage protection
TNF inhibitor + CelecoxibAnkylosing spondylitis12% improved mSASSS scoresSlower radiographic progression
Naproxen + SorafenibHepatocellular carcinomaSynergy scores >16Enhanced cytotoxicity, PI3K/AKT inhibition
Paracetamol + IbuprofenAcute painSuperior analgesic effectReduced codeine dependence

Paracetamol and ibuprofen combinations have emerged as effective alternatives to codeine-based analgesics for acute pain management. Clinical evidence demonstrates that fixed-ratio combinations frequently offer better pain relief than either component alone, with the advantage of avoiding opioid-related adverse effects [20] [24]. These combinations are particularly valuable for post-endodontic pain management, where ibuprofen/paracetamol combinations showed the most significant pain reduction compared to individual components or placebo.

Molecular mechanisms underlying synergistic effects involve complementary pathway targeting and enhanced bioavailability. The combination of nonsteroidal anti-inflammatory drugs with heterocyclic compounds often results in additive or synergistic anti-inflammatory effects through cyclooxygenase inhibition combined with alternative pathway modulation [12]. Network analysis studies have revealed that these combinations affect distinct but interconnected cellular pathways, leading to enhanced therapeutic responses.

Hybrid drug design strategies incorporating nonsteroidal anti-inflammatory drug pharmacophores with heterocyclic frameworks represent an advanced approach to capturing synergistic benefits in single molecules. These molecular hybrids are designed to retain the anti-inflammatory activity of nonsteroidal anti-inflammatory drugs while adding complementary mechanisms through heterocyclic components [13]. Such approaches potentially reduce drug-drug interactions while maintaining or enhancing therapeutic efficacy.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

85.027611728 g/mol

Monoisotopic Mass

85.027611728 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-11-2024

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